molecular formula C11H14N2O B12534274 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile CAS No. 691346-13-1

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile

Cat. No.: B12534274
CAS No.: 691346-13-1
M. Wt: 190.24 g/mol
InChI Key: MMZXPJQETNQSGV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile is an organic compound that belongs to the class of nitriles This compound features a methoxyphenyl group, a methylamino group, and a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 3-methoxybenzaldehyde reacts with methylamine to form an imine intermediate.

    Addition of Nitrile Group: The imine intermediate undergoes a nucleophilic addition with a cyanide source, such as sodium cyanide or potassium cyanide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Catalysts and Solvents: Catalysts such as acids or bases may be used to accelerate the reaction, and solvents like ethanol or methanol can be employed to dissolve the reactants.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as nitrile or methoxy groups.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-2-(methylamino)propanenitrile can be compared with other similar compounds:

    Similar Compounds: 2-(3-Methoxyphenyl)-2-(ethylamino)propanenitrile, 2-(3-Methoxyphenyl)-2-(methylamino)butanenitrile.

Properties

CAS No.

691346-13-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(methylamino)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-11(8-12,13-2)9-5-4-6-10(7-9)14-3/h4-7,13H,1-3H3

InChI Key

MMZXPJQETNQSGV-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC(=CC=C1)OC)NC

Origin of Product

United States

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